1-(4-Methoxyphenyl)imidazoline-2-thione

Description

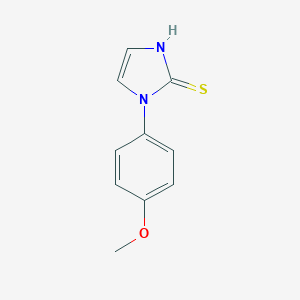

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBCNQPMNARMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938523 | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-14-1 | |

| Record name | 1-(4-Methoxyphenyl)imidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-1H-imidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Imidazoline-2-thione Scaffold

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)imidazoline-2-thione

The heterocyclic compound this compound belongs to the imidazoline-2-thione class, a molecular scaffold of significant interest in medicinal chemistry and materials science. These structures, characterized by a five-membered ring containing two nitrogen atoms and an exocyclic sulfur atom, serve as versatile pharmacophores. The inherent structural features of the imidazoline-2-thione core allow for diverse biological activities, and derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents.[1][2] The presence of the 4-methoxyphenyl substituent on the nitrogen atom of this compound provides specific electronic and steric properties that can modulate its chemical reactivity and biological interactions. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of the potential biological activities associated with its structural class.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[3]

| Property | Value | Source(s) |

| CAS Number | 17452-14-1 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂OS | [3][4][5][7] |

| Molecular Weight | 206.26 g/mol | [3][4][7] |

| IUPAC Name | 1-(4-methoxyphenyl)imidazolidine-2-thione | [3][4] |

| Melting Point | 210-217 °C | [5][6][8] |

| Boiling Point | 336.6 °C at 760 mmHg | [6] |

| Density | 1.32 g/cm³ | [6] |

| Appearance | Solid | [3] |

Note: The reported melting point varies slightly across different suppliers, which is common and may depend on the purity of the sample and the measurement technique.

PART 2: Synthesis and Characterization

Proposed Synthesis Protocol

While numerous methods exist for the synthesis of the imidazoline-2-thione core, a common and effective approach involves the cyclization of an appropriate N-substituted ethylenediamine derivative with a thiocarbonyl source. The following protocol is a robust, generalized procedure adapted from established methods for similar heterocyclic structures.[9][10]

The core principle of this synthesis is a two-step process: first, the formation of an N-(4-methoxyphenyl)ethylenediamine intermediate, followed by a cyclization reaction with thiophosgene or a related reagent to form the thione ring.

Step-by-Step Methodology:

-

Preparation of the Diamine Intermediate:

-

To a solution of 2-bromoethylamine hydrobromide in ethanol, add two equivalents of 4-methoxyaniline (p-anisidine).

-

The rationale for using two equivalents of the aniline is that the first equivalent acts as the nucleophile to displace the bromide, while the second acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is worked up by adding aqueous sodium hydroxide to neutralize any remaining acid and to precipitate the product. The resulting solid, N-(4-methoxyphenyl)ethane-1,2-diamine, is filtered, washed with water, and dried.

-

-

Cyclization to form this compound:

-

Dissolve the synthesized N-(4-methoxyphenyl)ethane-1,2-diamine in a suitable solvent such as dichloromethane or chloroform in a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath.

-

Slowly add one equivalent of a thiocarbonyl source, such as thiophosgene (CSCl₂) or carbon disulfide (CS₂) in the presence of a base like triethylamine.

-

Causality: The ice bath is crucial to control the exothermic reaction. The slow addition prevents unwanted side reactions. The diamine's nucleophilic nitrogen atoms attack the electrophilic carbon of the thiocarbonyl source, leading to an intramolecular cyclization and elimination of HCl (or H₂S if CS₂ is used), which is neutralized by the triethylamine base.

-

Stir the reaction at room temperature for 12-18 hours.

-

Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Spectral Characterization

Full characterization of the synthesized compound is essential for confirming its structure and purity. The NIST Chemistry WebBook indicates the availability of IR and mass spectral data for this compound.[4][11]

-

¹H NMR: Expected signals would include a singlet for the methoxy (–OCH₃) protons around 3.8 ppm, aromatic protons from the methoxyphenyl ring appearing as doublets in the 6.9-7.4 ppm region, and signals for the two methylene (–CH₂–) groups of the imidazoline ring, likely appearing as triplets in the 3.5-4.5 ppm range.

-

¹³C NMR: Key signals would include the methoxy carbon (~55 ppm), aromatic carbons (114-160 ppm), the two distinct imidazoline ring carbons (~40-50 ppm), and a characteristic signal for the thione (C=S) carbon downfield, typically >180 ppm.

-

IR Spectroscopy: A strong absorption band corresponding to the C=S stretch would be expected around 1200-1050 cm⁻¹. Other key peaks would include C-H stretches for the aromatic and aliphatic portions, C=C stretches for the aromatic ring, and a prominent C-O stretch for the methoxy group.

-

Mass Spectrometry (Electron Ionization): The molecular ion peak [M]⁺ would be observed at m/z 206, corresponding to the molecular weight of the compound.[4]

PART 3: Potential Biological and Pharmacological Profile

While specific biological studies on this compound are not extensively documented in the reviewed literature, the broader class of imidazole-2-thione derivatives has demonstrated significant and diverse pharmacological activities. This suggests that the title compound is a promising candidate for further biological evaluation.

Anticancer and Anti-Metastatic Potential

The imidazole-2-thione scaffold is recognized in drug design for its anticancer properties.[1] Some derivatives have been shown to act as dual DNA intercalators and topoisomerase II inhibitors.[9] Topoisomerase II is a critical enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells. The planar aromatic structure of the 4-methoxyphenyl group could facilitate intercalation between DNA base pairs, while the thione moiety could be involved in coordinating with the enzyme or metal ions in its active site.

Visualizing a Generalized Mechanism of Action

The following diagram illustrates the generalized mechanism of Topoisomerase II inhibition, a potential mode of action for this class of compounds.

Caption: Generalized mechanism of Topoisomerase II inhibition by thione derivatives.

Antimicrobial and Antiviral Activities

Derivatives of related heterocyclic thiones, such as 1,2,4-triazolethiones, have shown promising antibacterial and antifungal activities.[2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The nitrogen and sulfur atoms can act as key hydrogen bonding and coordinating sites, interfering with protein function in pathogens. This makes this compound a candidate for screening against various bacterial and fungal strains.

Conclusion and Future Directions

This compound (CAS No. 17452-14-1) is a well-defined chemical entity with established physicochemical properties. The synthesis protocols are accessible and based on fundamental organic chemistry principles. While direct biological data for this specific molecule is sparse, the extensive research on the broader class of imidazole-2-thiones provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology.

Future research should focus on the targeted synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities. Investigating its efficacy against various cancer cell lines, its potential as a topoisomerase II inhibitor, and its spectrum of antimicrobial activity would be valuable next steps for the scientific community.

References

-

This compound. NIST Chemistry WebBook. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound. Chemsrc. [Link]

-

Mass Spectrum of this compound. NIST Chemistry WebBook. [Link]

-

Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

-

New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed Central. [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. DocsDrive. [Link]

-

This compound. Trans World Chemicals. [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

-

Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PubMed Central, National Institutes of Health (NIH). [Link]

-

Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound [webbook.nist.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | CAS#:17452-14-1 | Chemsrc [chemsrc.com]

- 7. This compound | 17452-14-1 [chemicalbook.com]

- 8. This compound: [transworldchemicals.com]

- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)imidazoline-2-thione

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The methodologies detailed herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a thorough understanding of the experimental choices.

Introduction: The Significance of Imidazoline-2-thiones

Imidazoline-2-thiones, and their tautomeric form, 2-mercaptoimidazolines, represent a privileged scaffold in medicinal chemistry. This five-membered heterocyclic ring system is a key structural motif in a variety of biologically active molecules. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The presence of the thiourea moiety within the imidazoline ring allows for diverse chemical modifications, making it an attractive template for the design of novel therapeutic agents. The 1-(4-methoxyphenyl) substituent, in particular, can influence the molecule's lipophilicity and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a cyclocondensation reaction between N-(4-methoxyphenyl)ethylenediamine and carbon disulfide. This method is a well-established route for the formation of N-substituted imidazoline-2-thiones.

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials:

-

N-(4-methoxyphenyl)ethylenediamine

-

Carbon Disulfide (CS₂)

-

Ethanol (absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating capabilities

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Carbon Disulfide: While stirring the solution at room temperature, add carbon disulfide (0.11 mol) dropwise over a period of 15 minutes.

-

Causality Insight: The slow addition of carbon disulfide is crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Expertise & Experience: Refluxing in ethanol provides the necessary thermal energy to drive the cyclization reaction to completion. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its appropriate boiling point for this transformation.

-

-

Precipitation and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

-

Trustworthiness: Recrystallization is a critical step to ensure the purity of the final compound, which is essential for accurate characterization and subsequent biological testing.

-

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are employed:

Characterization Workflow

Caption: A systematic workflow for the characterization of the synthesized compound.

Physicochemical Properties

| Property | Observed Value |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 216-217 °C[3] |

Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in the molecule.

-

δ ~ 9.5-10.0 ppm (s, 1H, NH): This broad singlet corresponds to the proton of the N-H group in the imidazoline ring.

-

δ ~ 7.2-7.4 ppm (d, 2H, Ar-H): These signals are attributed to the aromatic protons ortho to the nitrogen atom.

-

δ ~ 6.9-7.1 ppm (d, 2H, Ar-H): These signals correspond to the aromatic protons ortho to the methoxy group.

-

δ ~ 3.8-4.0 ppm (t, 2H, N-CH₂): This triplet represents the methylene protons adjacent to the aryl-substituted nitrogen.

-

δ ~ 3.4-3.6 ppm (t, 2H, N-CH₂): This triplet corresponds to the methylene protons adjacent to the NH group.

-

δ ~ 3.7-3.8 ppm (s, 3H, OCH₃): This sharp singlet is characteristic of the methoxy group protons.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

δ ~ 180-185 ppm (C=S): This signal is characteristic of the thiocarbonyl carbon.

-

δ ~ 155-160 ppm (Ar-C-O): This corresponds to the aromatic carbon attached to the methoxy group.

-

δ ~ 130-135 ppm (Ar-C-N): This signal is for the aromatic carbon attached to the imidazoline ring.

-

δ ~ 120-130 ppm (Ar-CH): Aromatic methine carbons.

-

δ ~ 114-118 ppm (Ar-CH): Aromatic methine carbons.

-

δ ~ 55-56 ppm (OCH₃): The carbon of the methoxy group.

-

δ ~ 45-50 ppm (N-CH₂): The methylene carbons of the imidazoline ring.

FTIR Spectroscopy (KBr Pellet):

Infrared spectroscopy is used to identify the functional groups present in the molecule.

-

~3200-3400 cm⁻¹ (N-H stretch): A broad peak characteristic of the N-H stretching vibration.

-

~3000-3100 cm⁻¹ (Ar C-H stretch): Stretching vibrations of the aromatic C-H bonds.

-

~2850-2950 cm⁻¹ (Aliphatic C-H stretch): Stretching vibrations of the methylene C-H bonds.

-

~1510 cm⁻¹ (C=C stretch): Aromatic ring skeletal vibrations.

-

~1240 cm⁻¹ (C-N stretch): Stretching vibration of the C-N bond.

-

~1170 cm⁻¹ (C=S stretch): A characteristic absorption for the thiocarbonyl group.

-

~1030 cm⁻¹ (C-O stretch): Asymmetric stretching of the aryl-ether bond.

Mass Spectrometry (Electron Ionization - EI):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

m/z 206 [M]⁺: The molecular ion peak, confirming the molecular weight of the compound.[3]

-

Characteristic Fragments: The fragmentation pattern would likely involve the loss of the methoxy group (m/z 175), cleavage of the imidazoline ring, and fragmentation of the methoxyphenyl moiety.

Potential Applications in Drug Development

Derivatives of the imidazoline-2-thione scaffold have shown promise in several therapeutic areas. The presence of the N-aryl substituent, in this case, the 4-methoxyphenyl group, can significantly influence the biological activity.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of imidazole-2-thione derivatives against various cancer cell lines.[4][5][6] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: The thiourea moiety is known to chelate metal ions, which can be crucial for the function of certain microbial enzymes. This has led to the investigation of imidazoline-2-thiones as potential antimicrobial and antifungal agents.[2]

Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its mechanism of action in various biological systems.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The methodologies described are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. The promising biological activities associated with the imidazoline-2-thione scaffold make this compound and its derivatives valuable targets for future drug discovery and development efforts.

References

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules.

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Center for Biotechnology Information.

-

This compound. Oakwood Chemical.

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

-

Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media.

-

This compound | 17452-14-1. ChemicalBook.

-

Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). National Center for Biotechnology Information.

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications.

-

This compound. ChemSrc.

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. ResearchGate.

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information.

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. National Center for Biotechnology Information.

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-IMIDAZOLINYLHYDRAZONE DERIVATIVES. Acta Poloniae Pharmaceutica.

-

New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. National Center for Biotechnology Information.

-

(E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 1H NMR spectrum. ChemicalBook.

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A.

-

Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. National Center for Biotechnology Information.

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

-

TBAI/CS2 Mediated Cleaner, Greener Synthesis and Anticancer Activity of 3- Substituted- (4-Oxo-2-Thioxo-Thiazolidin-5-Ylidene)-Methyl Ethanoates. ResearchGate.

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. National Center for Biotechnology Information.

-

Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. PubMed.

-

Studies toward the synthesis of 4-(2-R-ethyl)amino-2,2,5,5-tetramethyl-3-imidazoline 1-oxyls. nucleophilic substitution of bromide in the N-Alkyl chain of the 1,2,4-oxadiazol-2-one precursor. PubMed. nlm.nih.gov/18081289/)

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:17452-14-1 | Chemsrc [chemsrc.com]

- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-(4-Methoxyphenyl)imidazoline-2-thione: NMR, IR, and Mass Spectrometry Analysis

Introduction: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational pillar of innovation. 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound featuring a substituted phenyl ring and a thione functional group, represents a scaffold of significant interest due to the prevalence of these motifs in pharmacologically active agents.[1][2] The biological activities of such derivatives necessitate unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is not just best practice, but essential.

This technical guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is designed to move beyond a simple recitation of data, instead focusing on the causality of the spectroscopic observations and the logic behind the experimental design. Each section presents a self-validating workflow, from sample preparation to data interpretation, empowering researchers to confidently characterize this and structurally related molecules.

The molecular structure, with the IUPAC numbering scheme used for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Analysis: Proton Environment Mapping

The ¹H NMR spectrum reveals the electronic environment of every proton, their relative numbers, and their connectivity through spin-spin coupling. The expected chemical shifts are driven by the interplay of inductive effects from electronegative atoms (N, O, S) and anisotropic effects from the aromatic ring and the thione group.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.25 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the N1-substituent, deshielded by proximity to nitrogen. |

| ~ 6.95 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect. |

| ~ 4.05 | Triplet (t) | 2H | H-4 | Methylene protons adjacent to N3. |

| ~ 3.85 | Singlet (s) | 3H | H-7' (OCH₃) | Methoxy protons, appearing as a sharp singlet in a characteristic region.[3][4] |

| ~ 3.65 | Triplet (t) | 2H | H-5 | Methylene protons adjacent to the N1-phenyl group. |

| ~ 8.5-9.5 | Broad Singlet (br s) | 1H | N3-H | Thione tautomer N-H proton; position and intensity are solvent and concentration dependent. |

Interpretation Insights:

-

Aromatic Region: The para-substituted pattern of the methoxyphenyl group gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H. The protons ortho to the electron-donating methoxy group (H-3', H-5') are expected upfield relative to those ortho to the more electron-withdrawing imidazoline ring (H-2', H-6').[3]

-

Aliphatic Region: The two methylene groups (C4 and C5) of the imidazoline ring are diastereotopic. However, in many achiral solvents, they may appear as two triplets due to coupling with each other. The protons on C5, being adjacent to the phenyl-substituted nitrogen (N1), may experience a slightly different electronic environment than the C4 protons adjacent to N3.

-

N-H Proton: The N3-H proton is exchangeable and its signal can be broad. Its presence confirms the thione tautomer as the predominant form in solution. To verify this peak, a D₂O exchange experiment can be performed, which would cause the N-H signal to disappear.

¹³C NMR Analysis: Carbon Skeleton Blueprint

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 180-185 | C2 (C=S) | The thione carbon is significantly deshielded and appears far downfield, a hallmark of C=S groups in five-membered rings.[3][5] |

| ~ 159-161 | C4' | Aromatic carbon bearing the electron-donating methoxy group.[3] |

| ~ 130-132 | C1' | Quaternary aromatic carbon attached to N1, deshielded by the nitrogen. |

| ~ 125-127 | C2', C6' | Aromatic carbons ortho to the imidazoline substituent. |

| ~ 114-115 | C3', C5' | Aromatic carbons ortho to the methoxy group, shielded by resonance.[3] |

| ~ 55.5 | C7' (OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

| ~ 45-50 | C5 | Methylene carbon adjacent to the phenyl-substituted nitrogen (N1). |

| ~ 43-48 | C4 | Methylene carbon adjacent to N3. |

Interpretation Insights:

-

Thione Carbon (C2): The most downfield signal is unequivocally the C=S carbon. Its chemical shift is highly characteristic and serves as a primary confirmation of the thione functionality.

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry. The assignments can be confirmed using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded protons and carbons.

-

Aliphatic Carbons: The two methylene carbons (C4 and C5) will appear in the aliphatic region. Their precise assignment can be confirmed with 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations over 2-3 bonds (e.g., correlation from H-2'/H-6' to C5).

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for its commonality and ability to dissolve many organic compounds. DMSO-d₆ is a suitable alternative if solubility is an issue and is particularly useful for observing exchangeable protons like N-H.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if the solvent signal is not used for referencing.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID) for 2-4 seconds.

-

Employ a relaxation delay of 1-5 seconds between scans.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon appears as a singlet.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Accumulate a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the resulting spectra correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or the internal standard.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Significance |

|---|---|---|---|

| 3100 - 3250 | N-H Stretch | Imidazoline N-H | Confirms the presence of the N-H bond in the thione tautomer. |

| 3030 - 3080 | C-H Stretch | Aromatic C-H | Indicates the presence of the phenyl ring. |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Corresponds to the imidazoline ring methylenes and the methoxy group. |

| ~ 1610, ~1510 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1280 - 1350 | C=S Stretch (Thioamide II) | Thione C=S | A key band indicating the thione group, often coupled with C-N stretching.[6] |

| ~ 1250 | C-O-C Stretch | Aryl-alkyl ether (asymmetric) | Strong, characteristic band for the aryl ether linkage of the methoxy group.[4] |

| ~ 1030 | C-O-C Stretch | Aryl-alkyl ether (symmetric) | Confirms the methoxy functional group. |

| 730 - 770 | C=S Stretch | Thione C=S | Another potential region for C=S vibrations, though often weaker and less reliable than the thioamide bands.[6][7] |

Interpretation Insights:

-

The IR spectrum provides a distinct "fingerprint" for the molecule. The most diagnostic peaks are the strong C-O-C stretch of the methoxy group (~1250 cm⁻¹) and the thioamide band associated with the C=S group.

-

The presence of a broad N-H stretching band above 3100 cm⁻¹ is strong evidence for the imidazoline-2-thione structure rather than its thiol tautomer, 2-mercapto-1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole.

Experimental Protocol: IR Data Acquisition (ATR)

Objective: To obtain a vibrational spectrum to confirm the presence of key functional groups.

Methodology:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Molecular Formula: C₁₀H₁₀N₂OS[8][9] Monoisotopic Mass: 206.05 Da

Electron Ionization (EI) Mass Spectrum Analysis

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions.

Table 4: Major Ions in the EI Mass Spectrum

| m/z | Ion | Interpretation |

|---|---|---|

| 206 | [M]⁺˙ | Molecular Ion |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 178 | [M - CO]⁺˙ or [M - N₂]⁺˙ | Loss of carbon monoxide (unlikely) or rearrangement and loss of N₂. |

| 163 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 191 fragment. |

| 134 | [C₈H₈NO]⁺ | Cleavage of the imidazoline ring, retaining the methoxyphenyl and a nitrogen atom. |

| 121 | [C₇H₅O]⁺ | Methoxyphenyl cation. |

| 108 | [C₇H₈O]⁺˙ | Methoxyphenol radical cation via rearrangement. |

Fragmentation Pathway Visualization:

The fragmentation begins with the molecular ion at m/z 206. Key fragmentation pathways involve the loss of radicals from the methoxy group and cleavage of the heterocyclic ring.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

Objective: To determine the molecular weight and characteristic fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) is ideal. The probe is heated to volatilize the sample directly into the ion source.

-

Alternatively, if coupled with a Gas Chromatograph (GC), dissolve the sample in a volatile solvent (e.g., ethyl acetate) and inject it into the GC inlet.

-

-

Ionization:

-

Utilize a standard electron ionization (EI) source.

-

Set the electron energy to 70 eV, the standard energy that promotes reproducible fragmentation and allows for library matching.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙. The presence of an [M+2]⁺˙ peak with an intensity of ~4.4% relative to the M⁺˙ peak would confirm the presence of one sulfur atom.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the molecular structure.

-

Compare the obtained spectrum with library data (e.g., NIST) for confirmation.[8]

-

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen skeleton, IR spectroscopy confirms the presence of critical functional groups like the thione and aryl ether, and Mass Spectrometry validates the molecular weight and reveals predictable fragmentation patterns. The protocols and interpretations detailed in this guide constitute a complete workflow for the unambiguous structural elucidation of this compound, serving as a reliable template for the analysis of related heterocyclic systems in research and development.

References

-

ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Available at: [Link].

-

ResearchGate. Fragments of 1 H NMR spectra of.... Available at: [Link].

-

ResearchGate. Important IR spectral bands (cm -1 ) of thiourea and its complexes. Available at: [Link].

-

IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Available at: [Link].

-

NIST WebBook. This compound. Available at: [Link].

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link].

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].

-

SciSpace. infrared spectra of thiourea and its inclusion compounds. Available at: [Link].

-

National Center for Biotechnology Information. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available at: [Link].

-

ResearchGate. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Available at: [Link].

-

ResearchGate. FT-IR spectrum of (4b) 4,5-Dihydroxy-1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl) imidazolidine-2-thione. Available at: [Link].

-

ResearchGate. Synthesis and Structure of Some Imidazolidine-2-thiones. Available at: [Link].

-

ResearchGate. Group 11 Complexes with Imidazoline-2-thione or Selone Derivatives. Available at: [Link].

-

NIST WebBook. This compound. Available at: [Link].

Sources

- 1. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the Crystal Structure of 1-(4-Methoxyphenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural characteristics of 1-(4-Methoxyphenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry. While a complete, publicly available crystal structure for this specific molecule is not available at the time of this writing, this document leverages detailed crystallographic data from closely related analogs to build a robust predictive model of its solid-state architecture. By analyzing the synthesis, spectroscopic data, and the crystal structures of analogous compounds, we can infer the likely bond parameters, conformational properties, and intermolecular interactions that govern the supramolecular assembly of the title compound. This guide offers valuable insights for researchers engaged in the design and development of novel therapeutics based on the imidazoline-2-thione scaffold.

Introduction: The Significance of the Imidazoline-2-thione Scaffold

The imidazoline-2-thione moiety is a prominent pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. Derivatives have been reported to possess antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV properties[1][2]. The structural rigidity of the five-membered ring, combined with the hydrogen bonding capabilities of the thione and amine groups, allows for specific interactions with biological targets. The substituent at the N1 position, in this case, a 4-methoxyphenyl group, plays a crucial role in modulating the compound's electronic properties, solubility, and target-binding affinity.

A thorough understanding of the three-dimensional structure of this compound (Figure 1) is paramount for rational drug design and structure-activity relationship (SAR) studies. Crystal structure analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for computational modeling and predicting the compound's behavior in a biological environment.

Figure 1: 2D Structure of this compound.

Given the absence of a published crystal structure for the title compound (CAS 17452-14-1), this guide will proceed with a detailed comparative analysis of structurally similar compounds for which crystallographic data is available. This approach allows us to predict the key structural features of this compound with a high degree of confidence.

Synthesis and Spectroscopic Characterization

A plausible synthetic route to this compound involves the cyclization of a substituted thiourea derivative. A representative protocol is outlined below.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 1-(2-aminoethyl)-3-(4-methoxyphenyl)thiourea. To a solution of N-(4-methoxyphenyl)ethylenediamine in a suitable solvent such as ethanol, an equimolar amount of a thiocarbonylating agent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Step 2: Cyclization to this compound. The purified 1-(2-aminoethyl)-3-(4-methoxyphenyl)thiourea is dissolved in a high-boiling point solvent like dimethylformamide (DMF). A base, such as potassium carbonate, is added, and the mixture is heated to reflux. The cyclization reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the pure this compound.

Diagram 1: Proposed synthetic pathway for this compound.

Spectroscopic Data

-

Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides the mass spectrum of this compound, which is consistent with its molecular weight of 206.26 g/mol [3]. The molecular ion peak [M]+• would be observed at m/z = 206.

-

Infrared (IR) Spectroscopy: The IR spectrum from the NIST database would be expected to show characteristic absorption bands[3]. Key expected peaks include: N-H stretching vibrations around 3200-3400 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, a C=S stretching vibration in the range of 1020-1250 cm⁻¹, and C-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, typically in the range of 6.8-7.5 ppm. The methoxy group protons would appear as a sharp singlet around 3.8 ppm. The two methylene groups of the imidazoline ring would likely appear as multiplets in the 3.0-4.0 ppm region. The N-H proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being the most downfield. The methoxy carbon would resonate around 55 ppm. The C=S carbon is expected in the 180-200 ppm region. The two methylene carbons of the imidazoline ring would be found in the aliphatic region.

-

A Predictive Analysis of the Crystal Structure

In the absence of the specific crystal structure for this compound, a detailed examination of closely related, crystallographically characterized molecules can provide significant insights. We will focus on two such analogs: trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione[2] and 1-(4-Methoxyphenyl)imidazolidine-2,4-dione[4].

Analog 1: trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione

This analog shares the core imidazolidine-2-thione ring and the 4-methoxyphenyl substituent. The presence of hydroxyl groups and an additional methoxyphenyl group provides further information on potential intermolecular interactions.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈N₂O₄S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.9807 (12) |

| b (Å) | 12.1789 (11) |

| c (Å) | 10.0958 (9) |

| β (°) | 93.815 (1) |

| Volume (ų) | 1715.2 (3) |

| Z | 4 |

Table 1: Crystallographic data for trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione[2].

Structural Insights:

-

Ring Conformation: The five-membered imidazolidine ring in this analog adopts a nearly half-chair conformation[2]. This puckering is common for saturated five-membered rings and is likely to be present in the target molecule.

-

Intermolecular Interactions: The crystal packing is dominated by O-H···O and O-H···S hydrogen bonds, linking the molecules into sheets[2]. This highlights the importance of the thione group as a hydrogen bond acceptor. In this compound, the N-H group can act as a hydrogen bond donor, and the sulfur atom of the thione group can act as an acceptor, potentially forming N-H···S hydrogen bonds that could lead to the formation of dimers or chains.

Analog 2: 1-(4-Methoxyphenyl)imidazolidine-2,4-dione

This analog is particularly useful as it has the same N-substituent and a five-membered ring, differing by the presence of two carbonyl groups instead of one thione group.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.9993 (10) |

| b (Å) | 6.1566 (12) |

| c (Å) | 30.052 (6) |

| β (°) | 93.91 (3) |

| Volume (ų) | 922.8 (3) |

| Z | 4 |

Table 2: Crystallographic data for 1-(4-Methoxyphenyl)imidazolidine-2,4-dione[4].

Structural Insights:

-

Planarity: The dihedral angle between the benzene ring and the imidazolidine ring is 6.0 (4)°, indicating an almost planar molecule[4]. A similar near-planar conformation is expected for the title compound, which would facilitate π-π stacking interactions between the aromatic rings of adjacent molecules.

-

Intermolecular Interactions: The crystal structure reveals intermolecular N-H···O hydrogen bonds, forming dimeric aggregates. These aggregates are further connected by C-H···O and π-π interactions[4]. This suggests that in the crystal structure of this compound, a combination of N-H···S hydrogen bonding and π-π stacking of the methoxyphenyl rings will be the primary forces governing the crystal packing.

Predicted Structural Features of this compound:

Based on the analysis of these analogs, we can predict the following for the crystal structure of this compound:

-

The molecule is likely to be nearly planar.

-

The imidazoline ring will likely adopt a slight puckered conformation, such as a half-chair or envelope.

-

The dominant intermolecular interactions will be N-H···S hydrogen bonds, potentially forming centrosymmetric dimers or one-dimensional chains.

-

π-π stacking interactions between the 4-methoxyphenyl rings of adjacent molecules will likely contribute to the stability of the crystal lattice.

Methodology for Crystal Structure Determination

The determination of a crystal structure is a well-established process involving crystal growth, data collection, and structure solution and refinement.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures should be screened to find optimal conditions.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer uses a monochromatic X-ray beam to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

Diagram 2: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the likely structural characteristics of this compound. Through a detailed analysis of its synthesis, spectroscopic properties, and the crystal structures of closely related analogs, we have constructed a predictive model of its solid-state architecture. The molecule is anticipated to be near-planar, with N-H···S hydrogen bonding and π-π stacking playing key roles in its crystal packing.

The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would validate the predictions made in this guide and provide the precise geometric information necessary to accelerate the rational design of new therapeutic agents based on this promising scaffold. Researchers in the field are strongly encouraged to pursue the crystallization and structural determination of this compound.

References

- (Reference placeholder for a general organic chemistry or crystallography textbook, if needed for basic principles)

-

Savjani, J. K., & Gajjar, A. K. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

- (Reference placeholder for a relevant synthesis paper, if a more specific one is found)

-

Zhang, L., et al. (2009). trans-4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2827. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Li, J. T., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1308. [Link]

Sources

The Pharmacological Potential of 1-(4-Methoxyphenyl)imidazoline-2-thione Derivatives: A Technical Guide

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Within this landscape, heterocyclic compounds, particularly those containing the imidazoline-2-thione core, have emerged as a privileged class of structures. Their inherent ability to interact with a diverse array of biological targets has positioned them as promising candidates for the development of new therapeutic agents. This technical guide focuses on a specific, yet highly significant, subset of this family: the 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives. The introduction of the 4-methoxyphenyl group at the N1 position of the imidazoline-2-thione ring system imparts unique electronic and steric properties, which in turn can profoundly influence the biological activity of the resulting derivatives. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this intriguing class of compounds.

The this compound Scaffold: An Introduction

The imidazoline-2-thione moiety is a five-membered heterocyclic ring containing two nitrogen atoms and a thiocarbonyl group. This core structure is a key pharmacophore in a variety of biologically active molecules. The presence of the sulfur atom, in particular, allows for diverse chemical modifications and interactions with biological macromolecules. The attachment of a 4-methoxyphenyl group at the N1 position introduces a key structural element that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The methoxy group can participate in hydrogen bonding and alter the overall lipophilicity, thereby influencing cell permeability and target engagement.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold and its subsequent derivatization are critical steps in the exploration of its biological potential. A general and efficient synthetic route is paramount for generating a library of compounds for biological screening.

General Synthesis of the Core Scaffold

A common and effective method for the synthesis of 1-aryl-imidazoline-2-thiones involves the reaction of an N-aryl-ethylenediamine with carbon disulfide. For the specific synthesis of this compound, the following protocol can be employed:

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)ethane-1,2-diamine in a suitable solvent such as ethanol or methanol.

-

Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices: The choice of an alcohol as a solvent is due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. Carbon disulfide serves as the source of the thiocarbonyl group. The reflux condition provides the necessary activation energy for the cyclization reaction to occur efficiently.

Derivatization Strategies

The true potential of the this compound scaffold lies in its amenability to chemical modification. Derivatization can be targeted at several positions to generate a library of analogs for structure-activity relationship (SAR) studies.

-

N-Alkylation/Arylation: The nitrogen atom at the 3-position is a prime site for introducing various substituents. This can be achieved through reaction with a variety of alkyl or aryl halides in the presence of a base.

-

S-Alkylation/Arylation: The exocyclic sulfur atom is nucleophilic and can be readily alkylated or arylated to introduce diverse functionalities.

-

Modification of the 4-Methoxyphenyl Ring: While synthetically more challenging, modification of the methoxyphenyl ring itself, such as demethylation followed by introduction of other ether or ester groups, can provide another avenue for structural diversification.

Workflow for Derivative Synthesis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Biological Activities of Imidazoline-2-thione Derivatives

While specific data on derivatives of this compound is an emerging area of research, the broader class of imidazoline-2-thiones has demonstrated a wide spectrum of biological activities. These findings provide a strong rationale for the investigation of the 1-(4-methoxyphenyl) substituted analogs.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of imidazoline-2-thione derivatives. The thiocarbonyl group is often implicated in the mechanism of action, potentially through interference with essential enzymatic processes in microorganisms.

One study on a series of 5-imino-4-thioxo-2-imidazolidinone derivatives, which share a similar core structure, demonstrated significant antibacterial and antifungal activities.[1] The most potent compounds in this study were further evaluated to determine their minimum inhibitory concentration (MIC). For instance, 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one showed notable activity, suggesting that the presence of a methoxyphenyl group can be favorable for antimicrobial action.[1]

Table 1: Representative Antimicrobial Activity of Imidazolidinone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 5-imino-3-(3-methoxyphenyl)-1-phenyl-4-thioxoimidazolidin-2-one | Staphylococcus aureus | Not explicitly stated, but showed significant activity | [1] |

| 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one | Bacillus subtilis | Not explicitly stated, but showed significant activity | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of positive (a known antimicrobial agent) and negative (no compound) controls in the assay is crucial for validating the results. The positive control ensures that the assay is sensitive to antimicrobial agents, while the negative control confirms that the medium and conditions support microbial growth.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazoline-2-thione derivatives have shown promise in this area. Their mechanism of action can be multifaceted, including the inhibition of key enzymes involved in cancer cell proliferation and metastasis.

A study on S-substituted imidazole-2-thione derivatives revealed potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancer.[2] The lead compound in this study induced G1 cell cycle arrest and caspase-dependent apoptosis.[2] Furthermore, it demonstrated anti-metastatic properties by inhibiting cell migration and invasion, which was correlated with the downregulation of matrix metalloproteinases (MMPs).[2]

Signaling Pathway: MMP Inhibition by Imidazole-2-thione Derivatives

Caption: Simplified pathway showing the inhibition of MMPs by imidazole-2-thione derivatives, leading to reduced metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Trustworthiness of the Protocol: The MTT assay is a well-established and reliable method for assessing cell viability. The use of appropriate controls, including untreated cells and a vehicle control (the solvent used to dissolve the compounds), ensures the validity of the results.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is of great interest. Imidazoline derivatives have been investigated for their potential to modulate inflammatory pathways. Although direct studies on this compound derivatives are limited, related heterocyclic compounds have shown promising anti-inflammatory effects. For example, some triazole derivatives, which share structural similarities with imidazoles, have been shown to exhibit anti-inflammatory activity.

Logical Relationship: Screening for Anti-inflammatory Activity

Caption: A logical workflow for the screening and identification of anti-inflammatory lead compounds.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on this compound derivatives is yet to be published, some general trends can be inferred from the broader class of imidazoline-2-thiones and related heterocyclic compounds.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the N1 position can significantly impact biological activity. Electron-donating groups, such as the methoxy group in the title compounds, can influence the electronic distribution of the entire molecule, potentially enhancing its interaction with biological targets.

-

Derivatization at N3 and S: Modifications at the N3 and S positions have been shown to be crucial for modulating the activity of imidazole-2-thione derivatives. The introduction of different functional groups can alter the compound's lipophilicity, solubility, and ability to form specific interactions with target proteins. For instance, in the case of anticancer activity, S-alkylation has been a successful strategy to enhance potency.[2]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on the broader class of imidazoline-2-thiones provides a strong foundation for exploring the antimicrobial, anticancer, and anti-inflammatory potential of these specific derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development. In-depth mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.

References

-

Oakwood Chemical. This compound. [Link]

-

de Oliveira, R. S., et al. (2005). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 10(4), 485-493. [Link]

-

Ammar, Y. A., et al. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475. [Link]

-

Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169720. [Link]

-

Li, J., et al. (2011). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2011(12), 1938-1944. [Link]

-

Zhang, Y., et al. (2023). Green Synthesis of Sulfur-Containing Polymers by Carbon Disulfide-based Spontaneous Multicomponent Polymerization. ChemRxiv. [Link]

- Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.

-

Al-Omary, F. A. M., et al. (2022). CS2/CO2 Utilization Using Mukaiyama Reagent as a (Thio)carbonylating Promoter: A Proof-of-Concept Study. Molecules, 27(13), 3998. [Link]

-

Mohamed, A. H., et al. (2021). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 11(52), 32895-32913. [Link]

-

Ghorab, M. M., et al. (2014). 5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity. European Journal of Medicinal Chemistry, 77, 155-165. [Link]

Sources

The Emergence of 1-(4-Methoxyphenyl)imidazoline-2-thione as a Promising Scaffold in Antimicrobial Research: A Technical Guide

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent exploration and development of novel therapeutic agents. Heterocyclic compounds, particularly those incorporating a thione moiety, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the potential of 1-(4-Methoxyphenyl)imidazoline-2-thione as a promising antimicrobial agent. We delve into its synthesis, physicochemical characteristics, and a detailed, field-proven workflow for the systematic evaluation of its antimicrobial efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antimicrobial therapeutics.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless evolution of multidrug-resistant pathogens poses a formidable threat to global public health. The waning efficacy of existing antibiotic arsenals underscores the critical need for innovative chemical scaffolds that can circumvent established resistance mechanisms. Imidazolidine-2-thione derivatives have emerged as a pharmacologically attractive class of compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties[1]. The presence of the thione group, a sulfur analogue of a ketone, is often crucial for their bioactivity, potentially through mechanisms such as enzyme inhibition[2][3]. This guide focuses on a specific derivative, this compound, outlining a strategic approach to unlock its therapeutic potential.

Compound Profile: this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 17452-14-1 | [4] |

| Molecular Formula | C₁₀H₁₀N₂OS | [4] |

| Molecular Weight | 206.27 g/mol | [4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 216-217°C | ChemSrc |

| Boiling Point | 336.6°C at 760 mmHg | ChemSrc |

| Density | 1.32 g/cm³ | ChemSrc |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through the cyclization of a substituted ethylenediamine with a thiocarbonyl source. The following protocol is a robust starting point for laboratory-scale synthesis.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(4-methoxyphenyl)ethylenediamine (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add triethylamine (Et₃N) (1.1 equivalents) as a base. Subsequently, add carbon disulfide (CS₂) (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

A Framework for Antimicrobial Evaluation

A systematic and multi-tiered approach is essential to comprehensively evaluate the antimicrobial potential of this compound. This workflow ensures the generation of robust and reproducible data.

Caption: Experimental workflow for antimicrobial evaluation.

Primary Screening: Agar Disc Diffusion Assay

The agar disc diffusion method provides a rapid and qualitative assessment of antimicrobial activity.

Protocol:

-

Culture Preparation: Prepare a fresh inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition around each disc. A larger diameter indicates greater antimicrobial activity.

Quantitative Evaluation: MIC and MBC Assays

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for MIC Determination:

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-